molecular formula C14H16N4O3 B2368008 (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034252-11-2

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2368008
CAS RN: 2034252-11-2
M. Wt: 288.307
InChI Key: AFFKKMJCXUEGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Supramolecular Chemistry and Polymorphism

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has been studied for its polymorphic behavior. Researchers have identified three distinct forms of this compound: two polymorphic forms and one solvate. The supramolecular architectures of amide-containing compounds, including MIPM, depend on side-chain substituents. Energy similarities between specific interactions contribute to their formation, and the presence of solvents can modulate polymorph competition .

Biodegradation and Environmental Applications

MIPM plays a role in biodegradation processes. For instance, it is a major intermediate formed during the biodegradation of sulfamethoxazole by certain bacteria. Additionally, MIPM is involved in the photocatalytic degradation of sulfamethoxazole. Understanding its behavior in environmental contexts is crucial for sustainable waste management .

Heterocyclic Synthesis

Researchers have explored the synthesis of diverse heterocyclic compounds using MIPM. Notably:

Naphtho[1,2-e][1,3]oxazines Synthesis

MIPM is a key component in the synthesis of naphtho[1,2-e][1,3]oxazines. These compounds have potential as pharmaceutical intermediates and functional materials. Bismuth(III) trifluoromethanesulfonate catalyzes the one-pot condensation reaction of MIPM, β-naphthol, and arylaldehydes to form these oxazines .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-7-12(17-21-10)14(19)18-6-2-3-11(9-18)20-13-8-15-4-5-16-13/h4-5,7-8,11H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFKKMJCXUEGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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